5-Aminohexanenitrile

Description

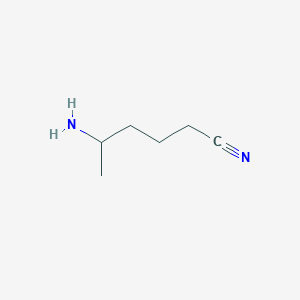

Structure

3D Structure

Properties

IUPAC Name |

5-aminohexanenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2/c1-6(8)4-2-3-5-7/h6H,2-4,8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTXLVBCGHGHRHL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCC#N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10939670 | |

| Record name | 5-Aminohexanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10939670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.17 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18300-41-9 | |

| Record name | 5-Aminohexanenitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018300419 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Aminohexanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10939670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-AMINOHEXANENITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0764Q8625S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Chemical Reactivity and Transformation Pathways of 5 Aminohexanenitrile

Core Reactivity of Aminonitriles

The reactivity of aminonitriles like 5-aminohexanenitrile is dictated by the interplay between the nucleophilic amine group and the electrophilic carbon of the nitrile group. This allows for a range of transformations that can selectively target one or both of these functional groups.

Hydrolytic Transformations to Carboxylic Acid Derivatives (Amides, Carboxylic Acids)

The hydrolysis of nitriles is a well-established method for the synthesis of carboxylic acids and their corresponding amides. libretexts.orgchemistrysteps.comlumenlearning.comchemistrysteps.comnumberanalytics.com This transformation can proceed under either acidic or basic conditions, typically involving heating with an aqueous solution of a strong acid or base. chemguide.co.uk

Under acidic conditions, the nitrile nitrogen is protonated, which increases the electrophilicity of the nitrile carbon, making it more susceptible to nucleophilic attack by water. libretexts.orglumenlearning.com This initially forms a protonated amide, which can then be further hydrolyzed to the carboxylic acid and an ammonium (B1175870) salt. libretexts.orgchemguide.co.uk In the case of this compound, this would yield 5-aminocaproic acid.

Basic hydrolysis, on the other hand, involves the direct nucleophilic attack of a hydroxide (B78521) ion on the nitrile carbon. libretexts.orgchemistrysteps.com This process also proceeds through an amide intermediate, ultimately yielding the carboxylate salt and ammonia (B1221849). chemistrysteps.comchemguide.co.uk Subsequent acidification is necessary to obtain the free carboxylic acid. chemguide.co.uk The hydrolysis of nitriles can be a two-stage process, first yielding an amide and then a carboxylic acid. chemguide.co.uk

The presence of the amine group in this compound can also influence the hydrolysis reaction. For instance, in the synthesis of N-hexylpentanamide, a model reaction for nylon-6 synthesis from 6-aminohexanenitrile (B1265705), the presence of hexylamine (B90201) was found to increase the rate of nitrile hydrolysis. nih.gov

Reductive Conversions to Aliphatic Diamines

The nitrile group can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.orgchemistrysteps.comlibretexts.org This reaction proceeds via nucleophilic addition of a hydride to the electrophilic carbon of the nitrile. libretexts.org For this compound, this reduction would result in the formation of 1,6-hexanediamine (B7767898), also known as hexamethylenediamine (B150038) (HMDA).

Catalytic hydrogenation is another important method for the reduction of nitriles to amines. dntb.gov.uamdpi.comresearchgate.net Raney nickel and Raney cobalt are commonly used catalysts for this transformation. dntb.gov.ua The hydrogenation of adiponitrile (B1665535) to hexamethylenediamine, a key monomer for nylon-6,6, proceeds through the intermediate 6-aminohexanenitrile (also known as 6-aminocapronitrile or ACN). dntb.gov.ua This process is typically carried out at elevated temperatures and pressures. dntb.gov.ua The efficiency of the reduction can be influenced by various factors, including the choice of catalyst, reaction temperature, and hydrogen pressure. dntb.gov.ua

Addition Reactions Involving Nitrile and Amine Functionalities

The nitrile group can undergo nucleophilic addition reactions with various reagents. mdpi.com For instance, Grignard reagents react with nitriles to form ketones after hydrolysis of the intermediate imine. libretexts.org Similarly, organolithium reagents can also add to the nitrile group. chemistrysteps.com

The amine group of an aminonitrile can also participate in addition reactions. For example, primary amines can undergo nucleophilic addition to the highly polarized triple bond of nitrilium salts. mdpi.com This reactivity is fundamental in various synthetic applications.

Polymerization and Cyclization Chemistry of Related Aminonitriles

While specific data on the polymerization and cyclization of this compound is limited, the chemistry of the closely related 6-aminohexanenitrile provides significant insights into these potential transformation pathways.

Monomer for Polyamide Synthesis (e.g., Nylon-6 from 6-Aminohexanenitrile)

6-Aminohexanenitrile is a key precursor in alternative routes to producing nylon-6. tue.nlgoogle.com The conventional synthesis of nylon-6 involves the ring-opening polymerization of ε-caprolactam. tue.nl However, processes have been developed where 6-aminohexanenitrile is converted to nylon-6. google.com This conversion can be achieved by reacting 6-aminohexanenitrile with water at high temperatures and pressures. google.com This process typically involves the hydrolysis of the nitrile group to a carboxylic acid, followed by polycondensation to form the polyamide.

The synthesis of nylon-6,6, another major polyamide, utilizes hexamethylenediamine and adipic acid as monomers. vedantu.com As mentioned earlier, hexamethylenediamine can be synthesized from 6-aminohexanenitrile via hydrogenation. dntb.gov.uarsc.org

Cyclization to Lactam Derivatives (e.g., ε-Caprolactam from 6-Aminohexanenitrile)

6-Aminohexanenitrile can be converted to ε-caprolactam, the monomer for nylon-6. universiteitleiden.nlrsc.orgresearchgate.net This transformation involves the intramolecular cyclization of the aminonitrile. The process can be carried out in high-temperature water, where water acts as both a solvent and a catalyst. rsc.orgresearchgate.net The reaction proceeds through the hydrolysis of the nitrile to a carboxylic acid intermediate, 6-aminocaproic acid, which then cyclizes to form ε-caprolactam. rsc.orggoogle.com This method is considered a greener alternative to some traditional routes for ε-caprolactam synthesis. rsc.org

Formation of Byproducts and Selectivity Control in Aminonitrile Reactions

Cyclic Amine Byproduct Formation (e.g., Azacycloheptane, Azepane)

During the hydrogenation of dinitriles like adiponitrile (ADN) to produce valuable primary amines such as this compound (also known as 6-aminocapronitrile or ACN) and hexamethylenediamine (HMD), a key challenge is the formation of cyclic byproducts. mdpi.com The reaction proceeds through a highly reactive imine intermediate. mdpi.com This intermediate can undergo several competing reactions: further hydrogenation to the desired primary amine, or condensation reactions. mdpi.com

In addition to intramolecular cyclization, the reactive imine intermediate can also undergo intermolecular condensation with the primary amine products (ACN or HMD), leading to the formation of secondary and tertiary amines of higher molecular weight. mdpi.com

Strategies for Suppressing Undesired Side Reactions

Controlling the selectivity of aminonitrile reactions hinges on suppressing these undesired side reactions. Several strategies have been developed to favor the formation of the desired primary amines over cyclic and oligomeric byproducts.

A common approach involves the addition of alkaline substances to the reaction system. Adding an alkali like sodium hydroxide (NaOH) to the hydrogenation of adiponitrile over a supported nickel catalyst has been shown to be effective. mdpi.com The presence of the alkaline additive increases the electron density on the surface of the metal catalyst. mdpi.com This increased electron density is believed to facilitate the desorption of the crucial imine and amine intermediates from the catalyst surface, thereby suppressing further condensation reactions and improving selectivity towards the primary amines. mdpi.com Research has shown that increasing the ratio of NaOH to the nickel catalyst can significantly decrease the selectivity towards byproducts like HMI and increase the selectivity for primary amines to over 90%. mdpi.com Similarly, doping nickel catalysts with basic oxides like K₂O can also improve the selectivity for 6-aminohexanenitrile by enhancing the catalyst surface's basicity. mdpi.compsu.edu

| NaOH/Ni Mass Ratio | Selectivity to HMI (%) | Selectivity to Condensation Byproducts (%) | Selectivity to Primary Amines (ACN + HMD) (%) |

|---|---|---|---|

| 0.1 | 21 | 12 | 67 |

| 0.2 | 15 | 6 | 79 |

| 0.3 | 10 | 3 | 87 |

| 0.5 | 5 | 1 | 94 |

Using Ionic Liquids

A more recent and highly effective strategy for controlling selectivity involves the use of ionic liquids (ILs). sci-hub.seresearchgate.net Ionic liquids are salts that are liquid at low temperatures and possess unique properties like negligible vapor pressure, high thermal stability, and the ability to be tuned for specific applications. academie-sciences.frdcu.ie

In the context of adiponitrile hydrogenation, basic ionic liquids have been employed to suppress byproduct formation. sci-hub.seresearchgate.net For instance, using the ionic liquid 1-butyl-3-methylimidazolium hydroxide ([bmim]OH) as an additive in the hydrogenation of ADN over a Ni catalyst supported on N-functionalized multi-walled carbon nanotubes resulted in a total selectivity of 97.8% towards ACN and HMD, with an ADN conversion of 95.3%. sci-hub.seresearchgate.net

The proposed mechanism suggests that the basic ionic liquid stabilizes the primary amine (-NH₂) groups of the amino-imine intermediates. researchgate.net This stabilization is thought to inhibit the nucleophilic attack of the amine on the α-carbon of the aldimine, a key step in the formation of cyclic and other condensation byproducts. researchgate.net By effectively "protecting" the primary amine, the ionic liquid steers the reaction pathway towards the desired hydrogenation product and away from undesired side reactions. researchgate.netmdpi.com The use of supported ionic liquid phase (SILP) systems offers further advantages, including easier catalyst recovery and reuse, which contributes to more sustainable and economical chemical processes. mdpi.com

Advanced Research Applications of 5 Aminohexanenitrile and Its Derivatives

Intermediates in Fine Chemical Synthesis

Fine chemicals are pure, single chemical substances produced in limited quantities through complex, multi-step processes. massspeclab.com They are valued as starting materials and intermediates for specialty products, including pharmaceuticals and agrochemicals. massspeclab.com 5-Aminohexanenitrile and its isomers are classic examples of such intermediates, where their reactive functional groups allow them to be starting points for a diverse array of complex molecules. ontosight.ai

The dual functionality of an amino group and a nitrile group within the same molecule makes it a versatile building block. This structure allows for its use in synthesizing a variety of compounds, such as amino acids and heterocyclic molecules, which are foundational in many pharmaceutical and specialty chemical products. ontosight.ai The purity of these intermediates is critical, as impurities can be carried through into the final product, affecting its stability, color, or efficacy. massspeclab.com Research focuses on optimizing synthesis routes that utilize such intermediates to ensure high purity and yield, which is a core tenet of fine chemical manufacturing. massspeclab.com

Precursors for Polymer Monomers (e.g., Hexamethylenediamine)

A primary and extensively researched application of the C6 amino-nitrile structure is its role as a direct precursor to hexamethylenediamine (B150038) (HMDA), a key monomer for the production of Nylon 6,6. mdpi.comresearchgate.net Specifically, 6-aminohexanenitrile (B1265705) (also known as 6-aminocapronitrile or AHN) is a crucial intermediate in the industrial hydrogenation of adiponitrile (B1665535) (ADN). mdpi.comresearchgate.net

The process involves the partial hydrogenation of one of the two nitrile groups of adiponitrile to form 6-aminohexanenitrile. This intermediate is then further hydrogenated to yield the final product, hexamethylenediamine. mdpi.com

Reaction Pathway: Adiponitrile (ADN) → 6-Aminohexanenitrile (AHN) → Hexamethylenediamine (HMDA)

Research has focused extensively on optimizing this conversion using various catalysts and reaction conditions to maximize the yield and selectivity towards HMDA, while minimizing the formation of byproducts. mdpi.comresearchgate.net Studies have investigated catalysts such as Raney Nickel (Raney Ni) and Raney Cobalt (Raney Co), demonstrating that factors like temperature, hydrogen pressure, and catalyst loading significantly influence the outcome. mdpi.comresearchgate.net For instance, research has shown that with a Raney Ni catalyst, a 100% yield of HMDA can be achieved at 100°C and 8 MPa of H₂ pressure. mdpi.com The stability of these heterogeneous catalysts is also a key advantage, as they show no signs of metal leaching, allowing for their reuse. mdpi.comresearchgate.net

Beyond its role as an intermediate, 6-aminohexanenitrile has been identified in polymers where it is copolymerized with other compounds like hexanedinitrile and various diamines. lookchem.comnih.govchemicalbook.com It can also be cyclized to form caprolactam, the monomer for Nylon 6. google.comresearchgate.net

Interactive Data Table: Catalyst Performance in Adiponitrile (ADN) Hydrogenation to Hexamethylenediamine (HMDA) Data derived from studies on Raney Ni and Raney Co catalysts. The formation of HMDA proceeds via the 6-aminohexanenitrile intermediate. mdpi.com

| Catalyst | Temperature (°C) | H₂ Pressure (MPa) | ADN/Catalyst Ratio (w/w) | HMDA Yield (%) |

| Raney Ni | 60 | 8 | 15 | 56.0 |

| Raney Ni | 80 | 8 | 15 | 90.5 |

| Raney Ni | 100 | 8 | 15 | 100 |

| Raney Co | 60 | 8 | 15 | 56.4 |

| Raney Co | 80 | 8 | 15 | 87.4 |

| Raney Co | 100 | 8 | 15 | ~86.0 |

Contributions to Sustainable Chemical Manufacturing Processes

The use of 6-aminohexanenitrile in chemical production pathways aligns with several principles of green chemistry, which advocates for designing chemical processes that reduce or eliminate hazardous substances and improve efficiency. chemmethod.comresearchgate.net Its role in the synthesis of HMDA is central to developing more sustainable manufacturing routes.

One significant contribution is the development of greener production technologies for HMDA. A novel route produces HMDA from caprolactam via 6-aminocapronitrile, which is presented as an environmentally friendlier alternative to traditional methods. rsc.org Furthermore, there is growing interest in producing key intermediates like HMDA from renewable, bio-based feedstocks instead of petroleum. researchgate.netgoogle.com Processes that utilize biomass to create the foundational molecules for adiponitrile, and subsequently 6-aminohexanenitrile, are being explored to reduce the carbon footprint of the polymer industry. researchgate.netgoogle.com

Optimizing the catalytic conversion of adiponitrile to HMDA via the 6-aminohexanenitrile intermediate is another key aspect of sustainable manufacturing. By achieving high yields (up to 100%) under specific conditions, the process maximizes atom economy, a core principle of green chemistry that focuses on converting the maximum amount of raw materials into the desired product. mdpi.comnumberanalytics.com The use of stable, recyclable heterogeneous catalysts like Raney Ni further contributes to waste reduction and process efficiency. mdpi.commdpi.com These advancements help reduce energy consumption and minimize the formation of unwanted byproducts, leading to cleaner and more economically viable industrial processes. rsc.orgacs.org

Analytical and Spectroscopic Characterization Methodologies in Aminonitrile Research

Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Spectroscopy is a cornerstone of chemical analysis, offering non-destructive methods to probe the molecular structure of compounds like 5-aminohexanenitrile. Techniques such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) are routinely used in concert to provide a comprehensive structural profile.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For this compound, both ¹H NMR and ¹³C NMR are employed to confirm its carbon-hydrogen framework.

¹H NMR Spectroscopy provides information on the number of different types of protons, their chemical environment, and adjacent protons. In the case of this compound (CH₃-CH(NH₂)-CH₂-CH₂-CH₂-C≡N), the spectrum would exhibit distinct signals for the protons on each carbon. The protons on the carbon adjacent to the electron-withdrawing nitrile group (C2) would appear further downfield compared to other methylene groups. Similarly, the methine proton on the carbon bearing the amine group (C5) would be influenced by the nitrogen atom. The primary amine protons (-NH₂) typically appear as a broad singlet.

¹³C NMR Spectroscopy is used to determine the number of non-equivalent carbons and identify their chemical environment. The carbon of the nitrile group (C1) has a characteristic chemical shift in the 115-125 ppm range. The carbons bonded to the nitrogen of the amine group (C5) are also shifted downfield. The simplicity of proton-decoupled ¹³C NMR spectra, where each unique carbon atom gives a single peak, is particularly useful for confirming the carbon backbone of the molecule libretexts.org.

The predicted chemical shifts for this compound are summarized in the tables below, based on established ranges for similar functional groups libretexts.orgpitt.edu.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| H on C2 (-CH₂CN) | ~2.4 ppm | Triplet (t) |

| H on C3 (-CH₂-) | ~1.6 ppm | Multiplet (m) |

| H on C4 (-CH₂-) | ~1.5 ppm | Multiplet (m) |

| H on C5 (-CH(NH₂)-) | ~3.0 ppm | Multiplet (m) |

| H on C6 (-CH₃) | ~1.2 ppm | Doublet (d) |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C1 (-C≡N) | ~120 ppm |

| C2 (-CH₂CN) | ~17 ppm |

| C3 (-CH₂-) | ~25 ppm |

| C4 (-CH₂-) | ~35 ppm |

| C5 (-CH(NH₂)-) | ~48 ppm |

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Infrared (IR) spectroscopy, is a rapid and effective method for identifying the functional groups present in a molecule thermofisher.comresearchgate.net. The technique is based on the principle that molecular bonds vibrate at specific, characteristic frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its natural vibrational modes.

For this compound, the IR spectrum provides clear evidence for its key functional groups: the nitrile and the primary amine.

Nitrile Group (C≡N): The carbon-nitrogen triple bond exhibits a sharp, medium-intensity absorption peak in a relatively uncongested region of the spectrum, typically between 2260 and 2220 cm⁻¹ masterorganicchemistry.com. This peak is a highly reliable indicator of the nitrile functionality.

Primary Amine Group (-NH₂): A primary amine shows two characteristic absorptions. The N-H stretching vibrations appear as a pair of medium-intensity peaks in the range of 3500-3300 cm⁻¹. The N-H bending (scissoring) vibration results in a broad absorption between 1650 and 1580 cm⁻¹ specac.com.

Alkyl Group (C-H): The aliphatic chain of the molecule is identified by C-H stretching vibrations, which occur just below 3000 cm⁻¹ (typically 2960-2850 cm⁻¹) vscht.czlibretexts.org. C-H bending vibrations can also be observed in the fingerprint region (1470-1350 cm⁻¹) libretexts.org.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Characteristic Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Nitrile | C≡N stretch | 2260 - 2220 | Medium, Sharp |

| Primary Amine | N-H stretch | 3500 - 3300 (two bands) | Medium |

| Primary Amine | N-H bend | 1650 - 1580 | Medium to Strong, Broad |

| Alkyl | C-H stretch | 2960 - 2850 | Strong, Sharp |

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound with high precision and to deduce its structure by analyzing fragmentation patterns chemguide.co.uk. When a molecule like this compound is introduced into a mass spectrometer, it is ionized, typically forming a molecular ion (M⁺·).

The molecular weight of this compound is 112.17 g/mol nih.gov. Therefore, its mass spectrum is expected to show a molecular ion peak at an m/z value of 112. The presence of two nitrogen atoms means the molecular ion will have an even m/z value, consistent with the Nitrogen Rule.

The energetically unstable molecular ion often breaks apart into smaller, charged fragments. The pattern of these fragments provides a "fingerprint" that helps to identify the molecule's structure libretexts.org. For aliphatic amines, a dominant fragmentation pathway is the cleavage of the carbon-carbon bond adjacent to the nitrogen atom (alpha-cleavage) libretexts.org. This process results in the formation of a stable, resonance-stabilized iminium cation.

For this compound, the most likely alpha-cleavage would occur between C4 and C5, leading to a prominent fragment ion.

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z Value | Proposed Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 112 | [CH₃CH(NH₂)CH₂CH₂CH₂CN]⁺· | Molecular Ion (M⁺·) |

| 97 | [CH₃CH(NH₂)CH₂CH₂CH₂C]⁺· | Loss of ·N radical |

| 71 | [CH₂(NH₂)CH₂CH₂CH₂CN]⁺· | Loss of ·CH₃ radical |

Chromatographic Separation and Quantification Methods

Chromatographic techniques are essential for separating components of a mixture and for quantifying the amount of each component. Gas chromatography is particularly well-suited for the analysis of volatile and thermally stable compounds like aminonitriles.

Gas chromatography (GC) is a premier technique for analyzing the composition of reaction mixtures during the synthesis of aminonitriles rsc.org. It separates compounds based on their volatility and differential interactions with a stationary phase within a heated column. A carrier gas moves the vaporized sample through the column, and components elute at different times (retention times), which are characteristic for each compound under specific conditions.

In the context of this compound synthesis, GC can be used to:

Monitor Reaction Progress: By taking aliquots of the reaction mixture at different time points, GC analysis can quantify the consumption of reactants and the formation of the this compound product. This allows for the determination of reaction kinetics and the optimal reaction time.

Assess Product Purity: After the reaction is complete, GC can be used to determine the purity of the isolated product by detecting and quantifying any remaining starting materials, solvents, or byproducts.

Optimize Reaction Conditions: The effect of varying reaction parameters such as temperature, pressure, or catalyst loading can be efficiently evaluated by comparing the product yield and purity determined by GC analysis.

The successful separation of components in a reaction mixture depends on selecting the appropriate GC column (based on stationary phase polarity) and temperature program. A detector, such as a Flame Ionization Detector (FID), provides a signal proportional to the amount of each compound eluting from the column, enabling accurate quantification when calibrated with standards rsc.org.

Advanced Characterization of Catalytic Materials for Aminonitrile Synthesis

The synthesis of aminonitriles, often achieved through processes like hydrocyanation or the hydrogenation of dinitriles, relies heavily on the use of catalysts researchgate.netwikipedia.org. The performance of these catalysts—in terms of activity, selectivity, and stability—is intrinsically linked to their physicochemical properties. Therefore, advanced characterization of these materials is crucial for catalyst development and optimization.

Catalysts used for these transformations are often heterogeneous, consisting of metal nanoparticles supported on a high-surface-area material osaka-u.ac.jpresearchgate.net. A variety of techniques are used to probe their properties:

X-ray Diffraction (XRD): This technique is used to identify the crystalline phases present in the catalyst and to determine the average crystallite size of the active metal nanoparticles. For instance, XRD can confirm the crystal structure (e.g., face-centered cubic or hexagonal close-packed) of cobalt or nickel nanoparticles, which can influence catalytic performance acs.org.

Transmission Electron Microscopy (TEM): TEM provides direct visualization of the catalyst's morphology, allowing for the determination of nanoparticle size, shape, and dispersion on the support material. Homogeneous dispersion and small particle size are often correlated with higher catalytic activity.

X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive technique that provides information about the elemental composition and oxidation state of the atoms on the catalyst's surface. This is critical for understanding the nature of the active sites.

Temperature-Programmed Reduction (TPR): H₂-TPR is used to study the reducibility of the metal oxide precursors of the catalyst. It helps in determining the optimal temperature required to reduce the metal oxides to their active metallic state.

Nitrogen Physisorption (BET analysis): This method is used to measure the specific surface area, pore volume, and pore size distribution of the catalyst support. A high surface area is generally desirable as it allows for better dispersion of the active metal phase.

By combining insights from these techniques, researchers can establish structure-activity relationships that guide the rational design of more efficient and selective catalysts for aminonitrile synthesis researchgate.netacs.org.

Computational and Theoretical Studies on 5 Aminohexanenitrile Reactivity and Synthesis

Quantum Chemical Calculations (Density Functional Theory - DFT) for Reaction Mechanisms

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the intricate details of reaction mechanisms involving 5-Aminohexanenitrile. DFT studies can map out potential energy surfaces, identify transition states, and determine activation energies for various reaction pathways, such as its synthesis via the Strecker reaction or its subsequent transformations. mdpi.commasterorganicchemistry.com

In the context of this compound synthesis, DFT calculations can model the nucleophilic attack of a cyanide ion on an imine precursor, a key step in the Strecker synthesis. masterorganicchemistry.com These calculations can reveal the stereoselectivity of the reaction by comparing the energy barriers of different stereoisomeric pathways. rsc.org For instance, a study on the NHC-catalyzed cycloaddition of ketenes and benzaldehydes utilized DFT to determine that the [2+2] cycloaddition step is both rate- and stereoselectivity-determining. rsc.org Similarly, for the transformations of this compound, such as intramolecular cyclization to form a lactam, DFT can be employed to understand the reaction mechanism. A quantum-chemical investigation into the N-cyclization of epichlorohydrin (B41342) aminolysis products demonstrated the decisive role of the solvent in the reaction mechanism, a factor that can be effectively modeled using DFT. dnu.dp.ua

Table 1: Hypothetical DFT-Calculated Reaction Energies for the Cyclization of this compound

| Reaction Step | Initial State | Transition State (TS) | Final State | ΔE (kcal/mol) | ΔG (kcal/mol) |

| Ring Closure | This compound + Catalyst | [this compound---Catalyst]‡ | Cyclic Intermediate | +15.2 | +18.5 |

| Proton Transfer | Cyclic Intermediate + Solvent | [Intermediate---Solvent]‡ | Lactam Precursor | -5.8 | -3.1 |

| Catalyst Regeneration | Lactam Precursor + Catalyst | [Lactam---Catalyst]‡ | Lactam + Catalyst | -20.4 | -25.0 |

Note: The data in this table is hypothetical and serves to illustrate the type of information that can be obtained from DFT calculations.

Microkinetic Modeling of Catalytic Processes

A microkinetic model for the hydrogenation of this compound over a catalyst, for example, a rhodium-based catalyst, would include steps such as the adsorption of reactants (this compound and hydrogen) onto the catalyst surface, the stepwise reduction of the nitrile group, and the desorption of the product (6-aminohexane-1-amine). researchgate.net By incorporating the activation energies and reaction enthalpies for each elementary step, the model can predict reaction rates, selectivities, and the influence of reaction conditions such as temperature and pressure. osti.gov For example, a study on the hydrogenation of nitriles over cobalt nanoparticles highlighted the formation of secondary amines as a common side reaction, which can be mechanistically understood and potentially controlled through insights from microkinetic modeling. nih.gov

Table 2: Elementary Steps in a Hypothetical Microkinetic Model for this compound Hydrogenation

| Step Number | Elementary Reaction | Description |

| 1 | 5-AN(g) + * ⇌ 5-AN | Adsorption of this compound |

| 2 | H2(g) + 2 ⇌ 2H | Dissociative Adsorption of Hydrogen |

| 3 | 5-AN + H* ⇌ Imine-Intermediate* + | First Hydrogenation Step |

| 4 | Imine-Intermediate + H* ⇌ Amine-Intermediate* + | Second Hydrogenation Step |

| 5 | Amine-Intermediate + H* ⇌ Product-Intermediate* + | Third Hydrogenation Step |

| 6 | Product-Intermediate + H* ⇌ 6-AHA* + | Final Hydrogenation Step |

| 7 | 6-AHA ⇌ 6-AHA(g) + * | Desorption of 6-Aminohexylamine |

Note: 5-AN represents this compound, 6-AHA represents 6-Aminohexylamine, and * denotes an active site on the catalyst surface. This table is a simplified representation.

Thermodynamics and Kinetics of Aminonitrile Transformations

The study of the thermodynamics and kinetics of aminonitrile transformations is crucial for controlling reaction outcomes. For this compound, a key transformation is its potential intramolecular cyclization to form a six-membered δ-lactam (piperidin-2-one). wikipedia.org The thermodynamic feasibility of this reaction is governed by the change in Gibbs free energy (ΔG), while the rate of the reaction is determined by the activation energy (Ea).

The cyclization of amino acids and their derivatives is a well-established process, with the formation of γ- and δ-lactams being generally favorable. wikipedia.org Computational studies can predict the thermodynamic parameters for the cyclization of this compound. The kinetics of such transformations can be influenced by factors such as solvent, temperature, and the presence of catalysts. For instance, the hydrolysis of N-formylaminonitriles has been shown to proceed via hydration of the nitrile moiety faster than deformylation, indicating that kinetic factors can dictate the reaction pathway. acs.org

Table 3: Hypothetical Thermodynamic Data for the Cyclization of this compound

| Parameter | Value | Units |

| Enthalpy of Reaction (ΔH) | -25.5 | kJ/mol |

| Entropy of Reaction (ΔS) | -50.2 | J/(mol·K) |

| Gibbs Free Energy (ΔG) at 298 K | -10.5 | kJ/mol |

| Activation Energy (Ea) | 85.3 | kJ/mol |

Note: This data is hypothetical and for illustrative purposes.

Molecular Simulations of Catalyst-Substrate Interactions

Molecular dynamics (MD) simulations provide a dynamic picture of the interactions between a substrate like this compound and a catalyst surface or an enzyme active site. These simulations can reveal how the substrate binds to the catalyst, the conformational changes that occur upon binding, and the role of the surrounding solvent molecules. rsc.orgresearchgate.netnih.govnih.gov

In the context of the catalytic synthesis or transformation of this compound, MD simulations can be used to study the adsorption of the molecule onto a heterogeneous catalyst surface. rsc.org By analyzing the simulation trajectories, researchers can determine the preferred binding orientation of the aminonitrile, the strength of the interaction, and the mobility of the molecule on the surface. For instance, a molecular dynamics study on the interaction of amino acids with a boron nitride nanosheet revealed the importance of both the amino acid side chain and the solvent in the adsorption process. nih.gov Such insights are crucial for designing catalysts with improved activity and selectivity.

Table 4: Typical Parameters in a Molecular Dynamics Simulation of this compound on a Catalyst Surface

| Parameter | Description | Typical Value/Setting |

| Force Field | Describes the potential energy of the system | AMBER, CHARMM, or custom-developed |

| System Size | Number of atoms in the simulation box | 10,000 - 100,000 atoms |

| Solvent Model | Representation of the solvent | Explicit (e.g., TIP3P water) or Implicit |

| Temperature | Simulation temperature | 298 K (or reaction temperature) |

| Pressure | Simulation pressure | 1 atm |

| Simulation Time | Duration of the simulation | 10 - 100 nanoseconds |

| Ensemble | Statistical mechanics ensemble | NVT (canonical) or NPT (isothermal-isobaric) |

Note: This table provides a general overview of typical MD simulation parameters.

Future Perspectives and Emerging Research Avenues for 5 Aminohexanenitrile

Innovations in Catalyst Design for Enhanced Selectivity and Efficiency

Recent studies have explored various catalytic systems to optimize the production of 5-aminohexanenitrile. Nickel-based catalysts, particularly Raney Ni and Raney Co, have been a primary focus. researchgate.net Research has shown that the performance of these catalysts can be significantly influenced by reaction parameters such as temperature, pressure, and catalyst loading. researchgate.net For instance, in the hydrogenation of ADN, higher temperatures (60–80 °C) and H₂ pressure generally lead to higher yields of hexamethylenediamine (B150038) (HMD), a fully hydrogenated product, with this compound (referred to as 6-aminohexanenitrile (B1265705) or AHN in some literature) as a key intermediate. researchgate.net

To enhance the selectivity towards this compound, modifications to these catalysts are being investigated. The use of functionalized multi-walled carbon nanotubes (MWCNTs) as a support for nickel catalysts has shown promise. researchgate.net The functional groups on the MWCNT surface can act as nucleation sites for Ni nanoparticles, leading to better dispersion and smaller particle sizes. researchgate.net Furthermore, the introduction of nitrogen-doping in the carbon support can increase the Lewis basicity, which favors the formation of primary amines like this compound. researchgate.net

The addition of promoters and additives is another key strategy. For example, the use of a basic ionic liquid like [Bmim]OH has been demonstrated to switch selectivity by stabilizing the amino-imine intermediates, thereby impeding the formation of byproducts. researchgate.net This approach achieved a high total selectivity to this compound and HMD. researchgate.net Similarly, the addition of alkaline substances like NaOH to the reaction system can improve both catalytic activity and selectivity to primary amines. mdpi.com

Electrochemical synthesis offers a green alternative for producing nitriles. researchgate.net Recent research in the electrochemical semi-hydrogenation of adiponitrile (B1665535) over copper nanowires has shown high selectivity for this compound. rsc.org This method provides a practical approach for the sustainable synthesis of this nylon 6 precursor. rsc.org

Below is a table summarizing recent research findings on catalyst systems for reactions involving this compound.

| Catalyst System | Support/Promoter | Key Findings | Reference |

| Raney Ni & Raney Co | - | Higher temperature and H₂ pressure favor hydrogenation. | researchgate.net |

| Ni-based | Functionalized MWCNTs | N-doping increases Lewis basicity, favoring primary amine formation. | researchgate.net |

| Ni-based | [Bmim]OH (ionic liquid) | Switches selectivity by stabilizing intermediates. | researchgate.net |

| Ni/SiO₂ | NaOH (additive) | Improves hydrogenation activity and selectivity to target products. | mdpi.com |

| Copper Nanowires | - | High selectivity in electrochemical semi-hydrogenation of adiponitrile. | rsc.org |

Integration with Biorefinery Concepts for Green Production

The integration of this compound production into biorefinery concepts represents a significant step towards sustainable chemical manufacturing. Biorefineries aim to utilize renewable biomass feedstocks to produce a range of products, including chemicals, fuels, and materials, thereby reducing reliance on fossil fuels. ieabioenergy.comlabmanager.com

The production of this compound can be envisioned within a biorefinery framework where biomass is first converted into platform molecules. vdoc.pub For example, lignocellulosic biomass can be processed to yield sugars, which can then be fermented to produce precursors for chemical synthesis. acs.org While direct bio-based routes to this compound are still under development, related diamines like 1,6-hexanediamine (B7767898) (HMD) are being explored from renewable resources, often using 5-hydroxymethylfurfural (B1680220) (HMF) as a key intermediate derived from biomass. researchgate.netgoogle.com The synthesis of this compound could potentially be integrated into these pathways.

The following table outlines potential pathways for integrating this compound production into a biorefinery concept.

| Feedstock | Biorefinery Process | Potential Intermediate for this compound | Key Advantage |

| Lignocellulosic Biomass | Hydrolysis and Fermentation | Bio-based adiponitrile or related dinitriles | Utilization of non-food biomass. acs.org |

| Sugars (from biomass) | Catalytic Conversion | 5-Hydroxymethylfurfural (HMF) derived precursors | Versatile platform chemical for various nitrogen-containing compounds. researchgate.net |

| Plant Oils/Wastes | Thermochemical Conversion | Syngas, bio-oils | Can be upgraded to a variety of chemical intermediates. |

Exploration of Novel Reaction Pathways and Derivatization

Beyond the conventional hydrogenation of adiponitrile, researchers are exploring novel reaction pathways to synthesize this compound and its derivatives. These efforts are aimed at discovering more efficient, selective, and sustainable synthetic routes.

One area of exploration is the development of new multicomponent reactions, which can rapidly build molecular complexity from simple starting materials. chemrxiv.org Automated cheminformatic workflows are being used to predict and validate novel transformations that could potentially lead to new synthetic routes for aminonitriles. chemrxiv.org

The direct amination of alcohols with ammonia (B1221849) is considered a clean route for amine synthesis. researchgate.net Applying this concept, a novel two-step process for producing hexamethylenediamine from 6-hydroxyhexanenitrile, which is derived from ε-caprolactone, is being investigated. researchgate.net This suggests possibilities for developing pathways to this compound from bio-based hydroxy-nitriles.

Derivatization of the amino group in this compound is another important area of research, particularly for analytical purposes and for creating new functional molecules. Various derivatization reagents are used to enhance the detectability and separation of amino-containing compounds in complex mixtures using techniques like liquid chromatography-mass spectrometry (LC-MS). mdpi.comnih.gov For instance, N-hydroxysuccinimidyl (NHS)-based reagents are known for their high reactivity with primary amines under mild conditions. nih.gov Such derivatization techniques are crucial for metabolic profiling and for understanding the role of aminonitriles in biological systems. nih.govnih.gov

The table below highlights some of the novel approaches and derivatization strategies relevant to this compound.

| Research Area | Approach | Potential Application for this compound | Reference |

| Novel Synthesis | Automated Mechanistic Network Analysis | Discovery of new multicomponent reactions for synthesis. | chemrxiv.org |

| Green Synthesis | Direct Amination of Alcohols | Potential route from bio-based hydroxy-nitriles. | researchgate.net |

| Analytical Derivatization | LC-MS with Derivatizing Agents | Enhanced detection and quantification in biological samples. | mdpi.comnih.gov |

| Functional Derivatization | N-terminal Modification | Creation of new molecules with tailored properties. | nih.gov |

Development of Continuous Flow and Process Intensification Strategies

The shift from traditional batch processing to continuous flow manufacturing is a key trend in the chemical industry, driven by the need for safer, more efficient, and scalable processes. rsc.org Process intensification, which aims to develop more compact and efficient processing technologies, is often achieved through continuous flow systems. vdoc.pubrsc.org

For the production of this compound and related compounds, continuous flow offers several advantages. It allows for precise control over reaction parameters such as temperature, pressure, and residence time, which can lead to improved yields and selectivities. psu.edu The synthesis of ε-caprolactam from 6-aminocapronitrile in high-temperature water has been successfully demonstrated in a continuous-flow system, achieving high conversion and yield in a short residence time. psu.edu This indicates the potential for similar continuous processes for other nitrile and amine transformations.

Continuous flow systems are particularly well-suited for reactions involving hazardous reagents or unstable intermediates, as the small reactor volumes enhance safety. thieme-connect.de Multi-step continuous-flow synthesis, where sequential transformations are performed in an integrated system, is a powerful strategy for producing complex molecules like active pharmaceutical ingredients and natural products, and can be applied to the synthesis of this compound and its derivatives. rsc.org

The integration of membrane technology with reactors (membrane reactors) is a process intensification strategy that can enhance separation and reaction simultaneously, leading to greener and more efficient processes. rsc.org Such innovative reactor designs, along with the use of unconventional technologies like microwaves and ultrasound, are being explored to maximize mass and heat transfer, further intensifying chemical processes. mdpi.com

The following table summarizes the key aspects of continuous flow and process intensification relevant to this compound production.

| Strategy | Key Feature | Advantage for this compound Production | Reference |

| Continuous Flow Synthesis | Precise control of reaction parameters. | Improved yield, selectivity, and safety. | psu.edu |

| Multi-step Continuous Flow | Integration of multiple reaction steps. | Efficient synthesis of complex derivatives. | rsc.org |

| Process Intensification | Use of innovative reactors (e.g., membrane reactors). | Enhanced efficiency and reduced environmental impact. | vdoc.pubrsc.org |

| Enabling Technologies | Application of microwaves, ultrasound, etc. | Maximized heat and mass transfer. | mdpi.com |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.